molecular formula C9H6F3N B1294352 3-(Trifluoromethyl)phenylacetonitrile CAS No. 2338-76-3

3-(Trifluoromethyl)phenylacetonitrile

Cat. No. B1294352
CAS RN: 2338-76-3
M. Wt: 185.15 g/mol
InChI Key: JOIYKSLWXLFGGR-UHFFFAOYSA-N
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Patent
US04560690

Procedure details

A mixture of 7.20 g (38.9 mmole) 2-(3-trifluoromethylphenyl)acetonitrile, 0.75 g Raney Nickel, 30 ml ethanol and 4.0 ml concentrated ammonium hydroxide was flushed with nitrogen, then hydrogenated at 3.5 kg/cm2 for 18 hours. The catalyst was removed by filtration under nitrogen and the filtrate evaporated in vacuo to afford 6.86 g (93%) of the title amine as a red oil. 1H-NMR(CDCl3)ppm(delta): 0.65-1.40 (bs, 2H), 2.65-3.40 (m, 4H), 7.30-7.60 (m, 4H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[OH-].[NH4+]>[Ni].C(O)C>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC#N)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration under nitrogen
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.